molecular formula C₂₀H₃₀N₂O₉ B1146693 N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine CAS No. 170929-44-9

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine

Cat. No.: B1146693
CAS No.: 170929-44-9
M. Wt: 442.46
InChI Key:
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Description

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine is a complex organic compound that belongs to the class of Amadori compounds. These compounds are formed through the non-enzymatic glycation of amino acids, typically involving the reaction of a sugar with an amino group. This specific compound is notable for its involvement in the Maillard reaction, which is significant in food chemistry and the aging of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine typically involves the reaction of D-fructose with N2-[(phenylmethoxy)carbonyl]-L-Lysine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the Amadori product. The reaction conditions often include:

    Temperature: 60-80°C

    pH: Neutral to slightly acidic (pH 6-7)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch reactors. The process involves:

    Mixing: Combining D-fructose and N2-[(phenylmethoxy)carbonyl]-L-Lysine in a reactor.

    Heating: Maintaining the mixture at the desired temperature.

    Monitoring: Continuously monitoring the pH and temperature to ensure optimal reaction conditions.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form advanced glycation end-products (AGEs).

    Reduction: Reduction reactions can convert the compound back to its precursor amino acid and sugar.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: AGEs, which are implicated in various diseases.

    Reduction Products: Free amino acids and sugars.

    Substitution Products: Derivatives with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine has several applications in scientific research:

    Chemistry: Studying the Maillard reaction and the formation of AGEs.

    Biology: Investigating the role of glycation in aging and disease processes.

    Medicine: Exploring potential therapeutic targets for conditions related to protein glycation.

    Industry: Understanding the impact of glycation on food quality and shelf life.

Mechanism of Action

The compound exerts its effects primarily through the Maillard reaction, where it forms intermediate products that can further react to form AGEs. These AGEs can bind to receptors on cells, triggering inflammatory pathways and contributing to various pathological conditions. The molecular targets include:

    Receptors for AGEs (RAGE): Activation of these receptors leads to oxidative stress and inflammation.

    Proteins: Glycation of proteins alters their structure and function, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Deoxy-1-fructosyl)phenylalanine
  • N-(1-Deoxy-1-fructosyl)valine
  • N-(1-Deoxy-1-fructosyl)arginine

Uniqueness

N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine is unique due to its specific structure, which includes a phenylmethoxycarbonyl group. This structural feature influences its reactivity and the types of reactions it undergoes, making it distinct from other Amadori compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

170929-44-9

Molecular Formula

C₂₀H₃₀N₂O₉

Molecular Weight

442.46

Origin of Product

United States

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